(R)-(+)-N-(2-Allyl)phenylethylamine
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Overview
Description
®-(+)-N-allyl-1-phenylethylamine hydrochloride, AldrichCPR, is a chiral amine compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-N-allyl-1-phenylethylamine hydrochloride typically involves the reaction of ®-1-phenylethylamine with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
®-(+)-N-allyl-1-phenylethylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into various amine derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include imines, oximes, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(+)-N-allyl-1-phenylethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme kinetics and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ®-(+)-N-allyl-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to alterations in their structure and function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-(+)-1-(1-Naphthyl)ethylamine hydrochloride
- ®-(+)-Phenylephrine hydrochloride
- ®-(+)-Epinephrine hydrochloride
Uniqueness
®-(+)-N-allyl-1-phenylethylamine hydrochloride is unique due to its specific structural features, such as the presence of an allyl group and its chiral nature. These characteristics make it a versatile reagent in organic synthesis and a valuable tool in various research applications.
Properties
Molecular Formula |
C11H16ClN |
---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
N-[(1R)-1-phenylethyl]prop-2-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-3-9-12-10(2)11-7-5-4-6-8-11;/h3-8,10,12H,1,9H2,2H3;1H/t10-;/m1./s1 |
InChI Key |
BAFILFKLBRDSLS-HNCPQSOCSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC=C.Cl |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC=C.Cl |
Origin of Product |
United States |
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